methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate
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Overview
Description
Methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a methylformamido group, and a pyridinyl group attached to a propanoate backbone. Its multifaceted structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate typically involves several key steps:
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Formation of the Chloropyridinyl Intermediate: : The initial step often involves the chlorination of pyridine to form 2-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
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N-Methylation: : The next step involves the methylation of the formamido group. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
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Coupling Reaction: : The final step is the coupling of the chloropyridinyl intermediate with the pyridinyl propanoate. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridinyl and chloropyridinyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the formamido group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The chloropyridinyl group is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to N-methylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyridinyl group is particularly significant in binding interactions with biological targets.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. It is investigated for its role in developing new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate exerts its effects involves interactions with specific molecular targets. The chloropyridinyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(2-bromopyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate
- Methyl 2-[1-(2-fluoropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate
- Methyl 2-[1-(2-iodopyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate
Uniqueness
Compared to its analogs, methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity and bioavailability, which are crucial factors in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)-methylamino]-2-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-16(15(22)23-3,12-8-4-5-9-18-12)20(2)14(21)11-7-6-10-19-13(11)17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKXDNFGMIMODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)N(C)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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